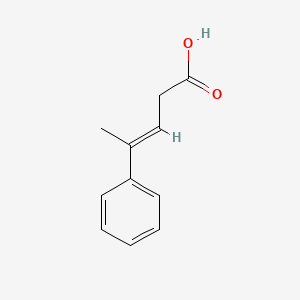

4-Phenyl-3-pentenoic acid

Description

Contextual Significance within Unsaturated Carboxylic Acid Chemistry

Unsaturated carboxylic acids are vital building blocks in organic synthesis, and 4-Phenyl-3-pentenoic acid is no exception. Its significance lies in its utility as a synthetic intermediate for creating more complex molecules. solubilityofthings.com The presence of the phenyl ring, the carboxylic acid, and the double bond provides multiple reactive sites for various chemical transformations.

Detailed research has shown its application in the synthesis of other valuable compounds. For instance, it can be used as a precursor in the synthesis of 2-isopropyl-4-phenyl-3-pentenoic acid. prepchem.com The general synthetic route to this compound itself can be achieved through a Wittig-type reaction involving triphenylphosphine (B44618) hydroxycarbonylethylene and acetophenone. prepchem.com This method highlights its connection to fundamental carbon-carbon bond-forming reactions that are central to organic chemistry. Furthermore, derivatives of phenylpentenoic acids serve as model systems for investigating the reaction pathways of conjugated carboxylic acids, including electrophilic additions and cyclization reactions to form heterocyclic structures.

Structural Isomerism and Stereochemical Considerations in Phenylpentenoic Acids

The family of phenylpentenoic acids exhibits significant structural diversity through isomerism. solubilityofthings.com This includes positional isomerism, where the phenyl group and the double bond are located at different positions on the pentanoic acid backbone, and stereoisomerism, which involves different spatial arrangements of atoms.

Positional Isomers: Several positional isomers of phenylpentenoic acid exist, each with distinct properties and relevance. Examples include:

3-Phenylpentanoic acid: An isomer where the phenyl group is on the third carbon of a saturated pentanoic acid chain. biosynth.comchemscene.com

5-Phenylpentanoic acid: In this isomer, the phenyl group is at the end of the five-carbon chain. solubilityofthings.comdrugbank.com

2-Hydroxy-5-phenylpentanoic acid: A derivative with a hydroxyl group on the second carbon. nih.gov

Stereoisomerism in this compound: The double bond between the third and fourth carbons in this compound restricts rotation, leading to geometric isomerism. studymind.co.uk This results in two distinct stereoisomers:

(E)-4-phenylpent-3-enoic acid (trans): The highest priority groups on each carbon of the double bond are on opposite sides. The IUPAC name for the primary form of this compound is (E)-4-phenylpent-3-enoic acid. nih.gov

(Z)-4-phenylpent-3-enoic acid (cis): The highest priority groups are on the same side of the double bond. studymind.co.uk

The specific stereochemistry of related phenylpentanoic acid derivatives is crucial in fields like medicinal chemistry. For example, studies on inhibitors for HIV-1 protease using isomers of 4-amino-3-hydroxy-5-phenylpentanoic acid found that the (3S,4S) isomer was significantly more potent, demonstrating that biological activity can be highly dependent on the specific stereochemical configuration. nih.gov The synthesis of derivatives often results in a mixture of E- and Z-isomers, which can be separated for specific applications. mdpi.compsu.edu

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | (E)-4-phenylpent-3-enoic acid nih.gov |

| Molecular Formula | C₁₁H₁₂O₂ nih.govchemsynthesis.com |

| Molecular Weight | 176.21 g/mol nih.gov |

| Synonyms | 4-Phenylpent-3-enoic acid, (E)-4-phenylpent-3-enoic acid nih.gov |

| Isomeric Form | Primarily exists as E/Z isomers due to the C=C double bond studymind.co.uk |

Table 2: Comparison of Selected Phenylpentanoic Acid Isomers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

|---|---|---|---|

| This compound | C₁₁H₁₂O₂ | 176.21 | Phenyl group at C4, double bond at C3 nih.gov |

| 3-Phenylpentanoic acid | C₁₁H₁₄O₂ | 178.23 | Phenyl group at C3, saturated chain biosynth.comchemscene.com |

| 5-Phenylpentanoic acid | C₁₁H₁₄O₂ | 178.23 | Phenyl group at C5, saturated chain drugbank.com |

| 2-Hydroxy-5-phenylpentanoic acid | C₁₁H₁₄O₃ | 194.23 | Phenyl at C5, Hydroxyl at C2, saturated chain nih.gov |

Historical Perspectives on the Research and Discovery of Phenylpentenoic Acids

The development of phenylpentenoic acids is closely tied to the broader history of synthetic organic chemistry, particularly the evolution of condensation reactions. While a specific date for the first synthesis of this compound is not readily documented, its creation is a result of established synthetic methodologies. Foundational work on reactions like the Knoevenagel condensation, first reported by Emil Knoevenagel in the 1890s, provided chemists with the tools to construct carbon-carbon bonds between carbonyl compounds and active methylene (B1212753) compounds, paving the way for the synthesis of complex structures like phenyl-substituted acids.

Early patents and literature describe methods for producing this compound, such as the reaction between triphenylphosphine hydroxycarbonylethylene and acetophenone, which was detailed in a patent filed in the late 1970s and granted in 1981. prepchem.comgoogle.com This illustrates that the compound was of interest as a synthetic target and intermediate by that time. The study of phenyl-substituted acids more broadly dates back further, with research into compounds like δ-phenylvaleric acids (5-phenylpentanoic acids) appearing in chemical literature by the mid-20th century. acs.org The continued exploration of these compounds is driven by their utility as building blocks in creating new materials and molecules with potential applications across science. solubilityofthings.com

Structure

3D Structure

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

(E)-4-phenylpent-3-enoic acid |

InChI |

InChI=1S/C11H12O2/c1-9(7-8-11(12)13)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,12,13)/b9-7+ |

InChI Key |

JATBAXFNRKCZTR-VQHVLOKHSA-N |

Isomeric SMILES |

C/C(=C\CC(=O)O)/C1=CC=CC=C1 |

Canonical SMILES |

CC(=CCC(=O)O)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Phenyl 3 Pentenoic Acid and Analogs

Direct Synthetic Routes to 4-Phenyl-3-pentenoic Acid

The synthesis of this compound, a specific unsaturated carboxylic acid, can be achieved through various established organic reactions that construct the carbon skeleton and introduce the necessary functional groups.

Multi-Step Approaches from Aromatic and Aliphatic Precursors

A common strategy for synthesizing this compound involves the condensation of a ketone with a reagent that extends the carbon chain and incorporates the carboxylic acid functionality. One such established method is the Reformatsky reaction . wikipedia.orgiitk.ac.inbyjus.com

This reaction utilizes an α-halo ester and metallic zinc to form an organozinc enolate, which then reacts with a carbonyl compound. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, the likely precursors would be acetophenone (an aromatic precursor) and an ester of bromoacetic acid (an aliphatic precursor).

The general steps are:

Formation of the Reformatsky Reagent: Zinc metal undergoes oxidative addition to the carbon-halogen bond of an α-haloester, such as ethyl bromoacetate, creating an organozinc reagent. wikipedia.org This reagent is less reactive than corresponding Grignard or lithium reagents, which prevents self-condensation of the ester. wikipedia.orgorganic-chemistry.org

Nucleophilic Addition: The organozinc reagent adds to the carbonyl carbon of acetophenone.

Hydrolysis: An acidic workup protonates the resulting alkoxide to form a β-hydroxy ester.

Dehydration and Hydrolysis: The β-hydroxy ester is then dehydrated to introduce the double bond, and the ester is hydrolyzed to the final carboxylic acid.

Table 1: Reformatsky Reaction for this compound Synthesis

| Step | Reactants | Reagents | Intermediate/Product | Key Transformation |

| 1 | Ethyl bromoacetate, Acetophenone | Zinc (dust) | Ethyl 3-hydroxy-3-phenylbutanoate | C-C bond formation |

| 2 | Ethyl 3-hydroxy-3-phenylbutanoate | Acid (e.g., H₂SO₄), Heat | Ethyl 4-phenyl-3-pentenoate | Dehydration (alkene formation) |

| 3 | Ethyl 4-phenyl-3-pentenoate | Base (e.g., NaOH), then Acid (e.g., HCl) | This compound | Ester hydrolysis |

Catalysis in the Formation of this compound

While the classical Reformatsky reaction uses stoichiometric zinc, modern variations have introduced catalytic systems. Catalysts such as low-valent iron or copper, generated in situ, can promote the reaction efficiently. organic-chemistry.org Furthermore, palladium-catalyzed reactions represent a powerful tool for forming the carbon-carbon bonds necessary for the backbone of phenylpentenoic acids.

The Heck reaction , a palladium-catalyzed coupling of an aryl halide with an alkene, is a prominent example. organic-chemistry.orgnih.gov To synthesize an ester precursor of this compound, one could potentially couple an aryl halide like iodobenzene with an appropriate pentenoate ester. The reaction typically involves a palladium(0) catalyst, a base, and a phosphine (B1218219) ligand. libretexts.orgsioc-journal.cn

Synthesis of Related Phenylpentenoic Acid Isomers and Structural Analogs

The synthesis of isomers and analogs of this compound often employs similar foundational reactions but with different starting materials to vary the position of the phenyl group and the double bond.

Synthetic Pathways to 4-Phenyl-4-pentenoic Acid

4-Phenyl-4-pentenoic acid features a terminal double bond. A logical synthetic approach is the Wittig reaction , which is a premier method for converting aldehydes and ketones into alkenes. mnstate.eduwikipedia.org

This synthesis could be achieved by reacting phenylacetaldehyde with a Wittig reagent derived from a 3-halopropanoic acid ester.

Wittig Reagent Preparation: A phosphonium (B103445) ylide is generated by treating a phosphonium salt with a strong base. total-synthesis.comlibretexts.org For this synthesis, (3-carboxypropyl)triphenylphosphonium bromide would be the required salt.

Olefination: The ylide attacks the carbonyl carbon of phenylacetaldehyde, leading to the formation of an oxaphosphetane intermediate. organic-chemistry.org

Elimination: This intermediate collapses to form the desired alkene (4-phenyl-4-pentenoic acid) and triphenylphosphine (B44618) oxide, the thermodynamic driving force for the reaction. mnstate.edutotal-synthesis.com

Table 2: Wittig Reaction for 4-Phenyl-4-pentenoic Acid Synthesis

| Step | Reactant 1 | Reactant 2 | Reagents | Product |

| 1 | Triphenylphosphine, 4-Bromobutanoic acid | - | - | (3-Carboxypropyl)triphenylphosphonium bromide |

| 2 | (3-Carboxypropyl)triphenylphosphonium bromide | Phenylacetaldehyde | Strong base (e.g., n-BuLi) | 4-Phenyl-4-pentenoic acid |

Synthetic Pathways to 5-Phenyl-4-pentenoic Acid

For 5-phenyl-4-pentenoic acid, the phenyl group is attached to the terminal carbon of the double bond. This structure can be accessed via palladium-catalyzed cross-coupling reactions.

A plausible route involves the Heck reaction , coupling an aryl halide with an unsaturated acid or ester. organic-chemistry.org For instance, the reaction of iodobenzene with 4-pentenoic acid in the presence of a palladium catalyst and a base would yield 5-phenyl-4-pentenoic acid. The reaction proceeds via oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

General Methodologies for Unsaturated Pentenoic Acid Backbones

The synthesis of the core unsaturated pentenoic acid structure can be accomplished through several robust and versatile methodologies in organic chemistry.

Malonic Ester Synthesis: This classic method can be adapted to produce unsaturated carboxylic acids. For example, diethyl malonate can be alkylated with an allyl halide, such as allyl chloride, under basic conditions. google.com The resulting 2-allyl diethyl malonate is then saponified (ester hydrolysis) and decarboxylated upon heating with acid to yield 4-pentenoic acid. google.com

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These olefination reactions are fundamental for creating carbon-carbon double bonds with high stereocontrol. libretexts.orgorganic-chemistry.org They involve reacting a phosphorus ylide (Wittig) or a phosphonate carbanion (HWE) with an aldehyde or ketone. By choosing appropriate precursors, a wide variety of substituted pentenoic acids can be synthesized. Stabilized ylides generally yield (E)-alkenes, whereas non-stabilized ylides favor (Z)-alkenes. organic-chemistry.org

Cross-Metathesis: Olefin metathesis, using ruthenium-based catalysts, allows for the formation of new double bonds by scrambling and reforming the fragments of two different alkenes. This can be used to couple a simpler alkene with one containing a carboxylic acid moiety.

Oxidation of Alcohols: An unsaturated pentenoic acid can be prepared by the oxidation of the corresponding unsaturated primary alcohol, 4-penten-1-ol. This can be achieved using strong oxidizing agents like potassium permanganate or Jones reagent.

Biocatalytic and Chemoenzymatic Approaches in Phenylpentenoic Acid Synthesis

Biocatalytic and chemoenzymatic methods have emerged as powerful tools in modern organic synthesis, providing highly selective and environmentally benign alternatives to traditional chemical methods. These approaches leverage the catalytic prowess of enzymes to achieve high levels of stereoselectivity in the synthesis of complex molecules like this compound and its derivatives.

Enzymatic Kinetic Resolution and Asymmetric Esterification of Chiral Phenylpentenoic Acids

Enzymatic kinetic resolution is a widely employed technique for the separation of enantiomers of chiral molecules. This method relies on the differential rate of reaction of an enzyme with the two enantiomers of a racemic mixture, resulting in the enrichment of one enantiomer in the unreacted substrate and the other in the product. Lipases are a common class of enzymes used for this purpose due to their broad substrate specificity and high stereoselectivity.

A notable example is the dynamic kinetic resolution (DKR) of 3-aryl-4-pentenoic acids, which are structurally related to this compound. In a DKR process, the kinetic resolution is coupled with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. For instance, the DKR of racemic 3-phenyl-4-pentenoic acid has been achieved using immobilized lipase (B570770) B from Candida antarctica (Novozym 435) in combination with a metal catalyst for racemization. This process, involving irreversible enzymatic esterification, can yield optically pure products with high isolated yields.

The choice of acyl donor and solvent can significantly influence the efficiency and enantioselectivity of the enzymatic resolution. Studies have shown that different alkoxy donors can lead to varying yields and enantiomeric excesses of the resulting esters.

| Acyl Donor | Enzyme | Catalyst | Product | Isolated Yield (%) | Enantiomeric Excess (%) |

| Triethyl orthobenzoate | Novozym 435 | - | Ethyl 3-phenylpent-4-enoate | High | High |

| 1,1-Diethoxyethane | Novozym 435 | - | Ethyl 3-phenylpent-4-enoate | Low | Racemic |

| Diethyl carbonate | Novozym 435 | - | Ethyl 3-phenylpent-4-enoate | Low | Racemic |

This table presents a conceptual representation of how different acyl donors can affect the outcome of enzymatic kinetic resolution of a phenylpentenoic acid derivative.

Asymmetric esterification, another powerful enzymatic method, involves the direct esterification of a racemic alcohol with an achiral carboxylic acid or vice versa, catalyzed by a chiral catalyst, often a lipase. This approach is valuable for producing chiral esters, which can be precursors to other chiral molecules.

Chemoenzymatic Halocyclization of Unsaturated Carboxylic Acids (e.g., 4-Pentenoic Acid)

Chemoenzymatic strategies combine the selectivity of enzymatic catalysis with the reactivity of chemical reagents. A prime example relevant to the synthesis of functionalized cyclic derivatives of pentenoic acids is the chemoenzymatic halocyclization of unsaturated carboxylic acids. This reaction is exemplified by the bromolactonization of 4-pentenoic acid.

In this process, a haloperoxidase enzyme is used to generate a reactive hypohalite species in situ from a halide salt and an oxidant, typically hydrogen peroxide. The enzyme ensures a controlled and safe generation of the electrophilic halogen. This electrophilic halogen then reacts with the double bond of the unsaturated carboxylic acid, leading to an intramolecular cyclization to form a halolactone.

The vanadium-dependent chloroperoxidase from the fungus Curvularia inaequalis (CiVCPO) has been shown to be a robust and efficient catalyst for the bromolactonization of 4-pentenoic acid. nih.govsi.edumdpi.com The reaction proceeds under mild conditions, typically in a buffered aqueous solution at room temperature. nih.govsi.edumdpi.com This method avoids the use of hazardous and stoichiometric halogenating agents.

4-pentenoic acid + Br⁻ + H₂O₂ --(CiVCPO)--> 5-(bromomethyl)dihydrofuran-2(3H)-one + H₂O

The scalability of this chemoenzymatic process has been demonstrated, with successful reactions carried out on a preparative scale. mdpi.comresearchgate.net However, challenges such as substrate inhibition of the enzyme at higher concentrations of the carboxylic acid need to be addressed, often through strategies like fed-batch substrate addition. mdpi.com

| Parameter | Condition | Outcome |

| Substrate | 4-Pentenoic Acid | High conversion to bromolactone |

| Enzyme | V-dependent chloroperoxidase (CiVCPO) | Efficient catalysis |

| Reagents | KBr, H₂O₂ | In situ generation of hypobromite |

| pH | ~5 (citrate buffer) | Optimal enzyme activity |

| Temperature | Room Temperature | Mild reaction conditions |

This interactive table summarizes the key parameters for the chemoenzymatic bromolactonization of 4-pentenoic acid.

Isolation and Structural Elucidation of Naturally Occurring Phenylpentenoic Acid Derivatives

While this compound itself is not widely reported as a common natural product, derivatives of phenylpentanoic acid have been isolated from various natural sources, including marine organisms and plants. The process of isolating and elucidating the structure of these natural products involves a series of sophisticated analytical techniques.

A notable example is the isolation of a peptide containing a 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa) residue from the marine cyanobacterium Symploca sp. The isolation process typically begins with the extraction of the organism's biomass with a suitable solvent, followed by cytotoxicity-guided fractionation using chromatographic techniques such as Sephadex LH-20 and repeated reversed-phase high-performance liquid chromatography (HPLC).

Another example is the isolation of 4-(4-phenyl-1,4-dihydronaphthalen-1-yl) pentenoic acid from the stem bark of the plant Brachystegia eurycoma. The structural elucidation of this compound was achieved through a combination of infrared (IR) spectroscopy, NMR spectroscopy, and mass spectrometry.

The discovery of these naturally occurring phenylpentanoic acid derivatives highlights the biosynthetic diversity found in nature and provides novel chemical scaffolds for further scientific investigation.

| Compound Name | Source | Key Structural Feature |

| Peptide with 4-amino-3-hydroxy-5-phenylpentanoic acid | Marine cyanobacterium (Symploca sp.) | Amino and hydroxy substituted phenylpentanoic acid |

| 4-(4-phenyl-1,4-dihydronaphthalen-1-yl) pentenoic acid | Plant (Brachystegia eurycoma) | Dihydronaphthalene substituted phenylpentenoic acid |

This table showcases examples of naturally occurring phenylpentanoic acid derivatives and their sources.

Chemical Transformations and Reactivity of 4 Phenyl 3 Pentenoic Acid

Electrophilic Additions Across the Carbon-Carbon Double Bond

The carbon-carbon double bond in 4-phenyl-3-pentenoic acid is susceptible to attack by electrophiles, leading to the formation of addition products. A significant class of these reactions involves intramolecular participation of the carboxylic acid group, resulting in the formation of cyclic structures.

Intramolecular Halocyclization Reactions (e.g., Iodolactonization)

Intramolecular halocyclization, particularly iodolactonization, is a well-established method for the synthesis of lactones from unsaturated carboxylic acids. While specific studies on the iodolactonization of this compound are not extensively detailed in the available literature, the principles of this reaction can be understood from studies on closely related compounds, such as 3-phenyl-4-pentenoic acid and the parent 4-pentenoic acid.

The reaction is initiated by the electrophilic attack of an iodine species (often from I2) on the double bond, forming a cyclic iodonium (B1229267) ion intermediate. The proximate carboxylic acid group then acts as an intramolecular nucleophile, attacking the iodonium ion to form a lactone ring. This process is stereospecific and can be controlled to yield either the cis or trans isomer of the resulting lactone depending on the reaction conditions.

For the related 3-phenyl-4-pentenoic acid, thermodynamically controlled conditions, such as using iodine in acetonitrile (B52724) at 0°C, lead to the formation of the trans-lactone. In contrast, kinetically controlled conditions, involving the use of sodium bicarbonate in a water/chloroform mixture, favor the formation of the cis-lactone.

Table 1: Stereocontrol in the Iodolactonization of 3-Phenyl-4-pentenoic Acid

| Product Isomer | Reaction Conditions |

| trans-(4RS,5SR)-4,5-dihydro-5-iodomethyl-4-phenyl-2(3H)-furanone | I2 in acetonitrile at 0°C for 24 hours |

| cis-(4RS,5RS)-4,5-dihydro-5-iodomethyl-4-phenyl-2(3H)-furanone | I2, NaHCO3 in water/chloroform at 0°C |

Oxidative Chemical Transformations

The double bond in this compound can also undergo oxidative transformations, leading to the introduction of oxygen-containing functional groups.

Metal-Catalyzed Vinylogous Aerobic Oxidation

A notable oxidative transformation is the copper-catalyzed vinylogous aerobic oxidation. This method allows for the oxidation of β,γ- and α,β-unsaturated compounds using air as the oxidant. While a specific application to this compound is not detailed, the general methodology is applicable to a broad range of substrates, including unsaturated esters and amides.

The reaction typically employs a copper(II) triflate catalyst in the presence of a base, such as tetramethylguanidine (TMG), and a reducing agent like triphenylphosphine (B44618) (PPh3). The proposed mechanism involves the formation of an allylcopper(II) species, which then reacts with molecular oxygen. This process is highly regioselective, leading to the formation of γ-hydroxy-α,β-unsaturated products. The reaction demonstrates good functional group tolerance and chemo- and regioselectivity.

Table 2: General Conditions for Copper-Catalyzed Vinylogous Aerobic Oxidation

| Component | Role |

| Copper(II) triflate | Catalyst |

| Tetramethylguanidine (TMG) | Base |

| Triphenylphosphine (PPh3) | Reducing Agent |

| Air | Oxidant |

Functional Group Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for the synthesis of various derivatives through reactions such as esterification and amidation.

Esterification Reactions of this compound

Esterification of this compound can be readily achieved through standard methods, most commonly the Fischer esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. This method is widely applicable for the synthesis of a variety of alkyl and aryl esters of this compound.

Amidation Reactions

The conversion of this compound to its corresponding amides can be accomplished through various amide bond-forming reactions. Direct amidation by heating the carboxylic acid with an amine is possible but often requires harsh conditions. More commonly, the carboxylic acid is first activated to a more reactive species.

A variety of coupling reagents are available for this purpose, including carbodiimides (like DCC and EDC) often in the presence of additives like HOBt, phosphonium (B103445) reagents (such as PyBOP), and uronium/aminium reagents (like HATU). These reagents facilitate the formation of an active ester or a similar intermediate, which is then readily attacked by an amine to form the amide bond under mild conditions.

While specific examples detailing the amidation of this compound are not extensively documented in the searched literature, these general methods are broadly applicable. For instance, the amidation of the related 4-pentenoic acid has been reported using various catalytic systems. The choice of coupling reagent and reaction conditions would depend on the specific amine being used and the desired purity and yield of the final amide product.

Intramolecular Cyclization and Heterocycle Formation

The spatial arrangement of the carboxylic acid and the double bond in this compound facilitates intramolecular reactions, leading to the formation of five-membered ring systems. These cyclization reactions are key pathways to synthesizing various oxygen-, nitrogen-, and sulfur-containing heterocycles.

Gamma-delta (γ,δ)-unsaturated carboxylic acids, such as this compound, are common precursors for the synthesis of γ-lactones through intramolecular cyclization. A prevalent method for achieving this transformation is halolactonization. researchgate.net This reaction is initiated by an electrophilic attack of a halogen (e.g., iodine or bromine) on the carbon-carbon double bond.

The mechanism involves the formation of a cyclic halonium ion intermediate. The carboxylate group, acting as an internal nucleophile, then attacks one of the carbons of the halonium ion, leading to the formation of a five-membered lactone ring in a process that is typically stereospecific. researchgate.net For this compound, this would result in a γ-lactone bearing a phenyl group and a halomethyl group.

Another approach is palladium-catalyzed dehydrogenative lactonization, which can convert a linear carboxylic acid with a tethered olefin into a bicyclo[3.2.1] lactone scaffold. nih.gov While this specific reaction is often applied to different substrates to create more complex bicyclic systems, the underlying principle of C-H activation and subsequent C-O bond formation represents a potential pathway for the cyclization of unsaturated acids. nih.govnih.gov

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Iodine (I₂), Sodium Bicarbonate (NaHCO₃) | 5-(Iodomethyl)-4-phenyl-dihydrofuran-2(3H)-one | Iodolactonization |

The synthesis of lactams, which are cyclic amides, from this compound typically requires a multi-step sequence, as direct intramolecular cyclization involving a nitrogen source is not a standard, single-step transformation for this substrate. A common strategy involves first converting the carboxylic acid into an amide, followed by an intramolecular cyclization reaction.

The initial step is the amidation of this compound with an amine (R-NH₂) using standard peptide coupling agents or by converting the acid to an acyl chloride followed by reaction with the amine. The resulting N-substituted 4-phenyl-3-pentenamide can then potentially undergo cyclization. While direct intramolecular addition of the amide N-H across the non-activated double bond is challenging, methods involving transition-metal catalysis could facilitate such a ring-closure to form the corresponding γ-lactam.

| Step | Reactant | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1 (Amidation) | This compound | 1. Thionyl chloride (SOCl₂) 2. Amine (R-NH₂) | N-alkyl-4-phenyl-3-pentenamide |

| 2 (Cyclization) | N-alkyl-4-phenyl-3-pentenamide | Transition-metal catalyst (e.g., Palladium-based) | 5-Methyl-1-alkyl-4-phenyl-pyrrolidin-2-one |

Beyond lactones and lactams, the bifunctional nature of this compound allows for its use as a scaffold in the synthesis of other heterocyclic systems containing nitrogen or sulfur. nih.govnih.gov These syntheses often require the modification of the carboxylic acid group or additions across the double bond.

Nitrogen-Containing Heterocycles: The synthesis of nitrogen heterocycles can be envisioned through various synthetic routes. rsc.org For instance, the double bond could participate in cycloaddition reactions. Alternatively, converting the carboxylic acid to other functional groups could open new cyclization pathways. One potential, though less common, pathway is an acid-catalyzed reaction with a nitrile (a Ritter-type reaction), where the double bond acts as the nucleophile to generate a nitrilium ion intermediate, which upon hydrolysis and subsequent cyclization could form a substituted glutarimide (B196013) or related structure.

Sulfur-Containing Heterocycles: The incorporation of sulfur can lead to the formation of thiolactones or other sulfur-containing rings. researchgate.netuzh.ch A plausible route to a thiolactone would involve the addition of a sulfur nucleophile, such as hydrogen sulfide, across the double bond in an anti-Markovnikov fashion, followed by an intramolecular cyclization where the thiol group displaces the hydroxyl of the carboxylic acid. Alternatively, converting the carboxylic acid to a thioacid followed by an intramolecular Michael addition could yield the corresponding γ-thiolactone.

| Heterocycle Type | Proposed Reagents | Potential Product Class |

|---|---|---|

| Nitrogen Heterocycle | 1. Acetonitrile (CH₃CN) 2. Strong Acid (e.g., H₂SO₄) | Substituted Piperidine-2,6-dione |

| Sulfur Heterocycle (Thiolactone) | 1. H₂S, Radical initiator 2. Acid catalyst | 5-Methyl-4-phenyl-dihydro-thiophen-2(3H)-one |

Reduction of the Carbon-Carbon Double Bond and Carboxylic Acid Group

The reduction of this compound can target the carbon-carbon double bond, the carboxylic acid group, or both, depending on the choice of reducing agent and reaction conditions.

Reduction of Both Functional Groups: Strong reducing agents such as lithium aluminum hydride (LiAlH₄) are capable of reducing both carboxylic acids and alkenes. chemistrysteps.comlibretexts.org Treatment of this compound with an excess of LiAlH₄ followed by an acidic workup would reduce the carboxylic acid to a primary alcohol and the carbon-carbon double bond to a single bond, yielding 4-phenyl-1-pentanol. Diborane (B₂H₆) is another reagent that can effectively reduce carboxylic acids. msu.edu

Selective Reduction of the Carbon-Carbon Double Bond: Catalytic hydrogenation is a highly effective method for selectively reducing a carbon-carbon double bond in the presence of a carboxylic acid and an aromatic ring. libretexts.orglibretexts.orgopenstax.org Using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas (H₂) at moderate pressures will typically reduce the alkene moiety to an alkane without affecting the carboxyl group or the phenyl ring. openstax.orgorganic-chemistry.org This reaction would convert this compound into 4-phenylpentanoic acid. The phenyl group is generally resistant to hydrogenation under these conditions, requiring much harsher conditions like high pressure or more active catalysts such as rhodium. libretexts.org

| Target | Reagent(s) | Product |

|---|---|---|

| C=C Double Bond and Carboxylic Acid | 1. Lithium Aluminum Hydride (LiAlH₄) 2. H₃O⁺ | 4-Phenyl-1-pentanol |

| C=C Double Bond only | Hydrogen (H₂), Palladium on Carbon (Pd/C) | 4-Phenylpentanoic acid |

Mechanistic Investigations into Reactions Involving 4 Phenyl 3 Pentenoic Acid

Elucidation of Reaction Mechanisms in Synthetic Transformations

The synthetic utility of 4-phenyl-3-pentenoic acid and its derivatives is closely tied to the ability to control the outcomes of chemical reactions. This requires a thorough understanding of the underlying reaction mechanisms, including the nature of catalytic cycles, the role of intermediates, and the factors governing stereochemical and regiochemical control.

Catalytic Cycles and Intermediates in Stereoselective Synthesis

While specific literature detailing the catalytic cycles for the stereoselective synthesis of this compound is not extensively available, general principles of asymmetric catalysis can be applied to understand potential synthetic routes. Stereoselective synthesis of chiral molecules like this compound often involves the use of chiral catalysts that create a chiral environment, favoring the formation of one enantiomer over the other.

A plausible approach for the asymmetric synthesis of a precursor to this compound could involve the asymmetric hydrogenation of a suitable prochiral substrate. In such a scenario, a transition metal catalyst (e.g., rhodium or ruthenium) complexed with a chiral ligand would be employed. The catalytic cycle would typically involve the following key steps:

Oxidative Addition: The unsaturated substrate binds to the metal center of the catalyst.

Migratory Insertion: The hydride ligands on the metal center are transferred to the double bond of the substrate. The chiral ligand influences the facial selectivity of this step, determining the stereochemistry of the newly formed stereocenter.

Reductive Elimination: The saturated product is released from the metal center, regenerating the active catalyst for the next cycle.

The intermediates in such a cycle would be various organometallic species where the substrate, product, and hydrides are coordinated to the metal center. The structure and stability of these intermediates, as dictated by the chiral ligand, are critical in determining the enantioselectivity of the reaction.

Another potential route could be through asymmetric conjugate addition to a derivative of 3-pentenoic acid. In this case, a chiral catalyst would activate the substrate and guide the nucleophilic attack of a phenyl group equivalent to the β-position of the α,β-unsaturated system. The intermediates would involve catalyst-substrate complexes and enolate-like species, with the stereochemical outcome being controlled by the steric and electronic properties of the chiral catalyst.

Regiochemical and Stereochemical Control in Reactions

Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules. For this compound, the double bond and the carboxylic acid functional group are key sites for chemical transformations.

Regiochemical Control: Reactions such as hydrohalogenation or hydration of the double bond in this compound would need to be controlled to yield the desired regioisomer. The electronic influence of the phenyl group and the carboxylic acid group, as well as the choice of reagents and reaction conditions, would determine the regiochemical outcome. For instance, under electrophilic addition conditions, the stability of the resulting carbocation intermediate would direct the addition of the nucleophile.

Stereochemical Control: Achieving stereochemical control in reactions involving this compound is crucial for obtaining enantiomerically pure products. This can be accomplished through several strategies:

Substrate Control: If the substrate already contains a stereocenter, it can influence the stereochemical outcome of subsequent reactions.

Auxiliary Control: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemistry of a reaction. After the reaction, the auxiliary is removed.

Reagent Control: The use of chiral reagents can lead to the formation of one stereoisomer in preference to another.

Catalyst Control: As discussed previously, chiral catalysts can create a chiral environment that directs the stereochemical course of the reaction.

An example of a reaction where stereochemical control is critical is the asymmetric epoxidation of the double bond, which would yield chiral epoxides as versatile synthetic intermediates.

Enzyme-Mediated Reaction Mechanisms

Enzymes are highly efficient and selective catalysts that can be employed for various transformations of this compound. The study of enzyme-mediated reaction mechanisms provides insights into the principles of biocatalysis and enables the development of environmentally benign synthetic processes.

Mechanistic Understanding of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. This process relies on the differential rate of reaction of the two enantiomers with an enzyme. Lipases are a class of enzymes commonly used for the kinetic resolution of carboxylic acids and their esters. sigmaaldrich.com

The mechanism of lipase-catalyzed kinetic resolution of a racemic ester of this compound would proceed through the following steps:

Enzyme-Substrate Complex Formation: One enantiomer of the ester binds to the active site of the lipase (B570770), forming a Michaelis-Menten complex. The active site of a lipase is typically a hydrophobic pocket containing a catalytic triad (B1167595) of amino acid residues (e.g., serine, histidine, and aspartate or glutamate). nih.gov

Acyl-Enzyme Intermediate Formation: The serine residue in the catalytic triad acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form an acyl-enzyme intermediate, releasing the alcohol portion of the ester.

Deacylation: A water molecule, activated by the histidine residue of the catalytic triad, attacks the acyl-enzyme intermediate. This results in the hydrolysis of the intermediate, releasing the carboxylic acid and regenerating the free enzyme.

The enantioselectivity of the resolution arises from the difference in the binding affinity and/or the rate of acylation for the two enantiomers. One enantiomer fits more favorably into the chiral active site of the enzyme, leading to a faster reaction rate compared to the other enantiomer. This results in the enrichment of one enantiomer in the form of the carboxylic acid and the other enantiomer as the unreacted ester.

The efficiency of an enzymatic kinetic resolution is often described by the enantiomeric ratio (E), which is a measure of the enzyme's ability to discriminate between the two enantiomers. A high E-value indicates a highly selective resolution.

Substrate Binding and Enzyme Inhibition in Biocatalytic Systems

The interaction between a substrate and an enzyme's active site is a critical determinant of catalytic activity and specificity. The binding of this compound or its derivatives to an enzyme is governed by a combination of hydrophobic, steric, and electronic interactions.

Substrate Binding: The phenyl group of this compound would likely interact with hydrophobic residues within the enzyme's active site. The geometry of the binding pocket plays a crucial role in accommodating the substrate in a productive orientation for catalysis. Lipases, for instance, have binding sites that can be crevice-like, funnel-like, or tunnel-like, which influences their substrate specificity. nih.gov The carboxylic acid group would interact with polar or charged residues, anchoring the substrate in the active site.

Enzyme Inhibition: Molecules that are structurally similar to the substrate can act as inhibitors of enzyme activity. A related compound, 4-phenyl-3-butenoic acid, has been shown to be an in vivo inhibitor of peptidylglycine-alpha-hydroxylating monooxygenase (PHM). nih.govconsensus.app This inhibition was found to be irreversible and associated with a covalent interaction between the inhibitor and the enzyme, occurring in the presence of the enzyme's cofactors. consensus.app The inhibitory properties of such compounds are often promoted by the presence of a phenyl substituent distal to the carboxyl group and an olefinic double bond. consensus.app

Advanced Spectroscopic and Analytical Techniques for 4 Phenyl 3 Pentenoic Acid and Its Derivatives

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. When coupled with Gas Chromatography (GC), it allows for the separation and identification of individual components within a mixture.

For 4-Phenyl-3-pentenoic acid (molar mass: 176.21 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 176. The fragmentation of carboxylic acids is characterized by several common pathways, including:

McLafferty Rearrangement: A hallmark fragmentation for carbonyl compounds with a γ-hydrogen, leading to the loss of a neutral alkene and the formation of a charged enol. For long-chain acids, this can result in a characteristic peak at m/z 60, corresponding to the ionized acetic acid fragment [CH₃COOH]⁺.

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group.

Decarboxylation: Loss of the carboxyl group as CO₂, resulting in an [M-45]⁺ fragment.

Benzylic cleavage: Fragmentation at the bond allylic to the phenyl group, which is stabilized by resonance, leading to significant fragment ions.

GC-MS analysis of related phenyl-substituted fatty acids demonstrates that the phenyl group strongly directs fragmentation. The resulting mass spectrum is a unique fingerprint determined by the stability of the carbocations and radical fragments that can be formed.

Table 1: Representative GC-MS Fragmentation Data for a Phenyl-Substituted Pentenoic Acid Isomer (Data is analogous to 4-Methyl-3-pentenoic acid and represents expected fragmentation patterns)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |

| 176 | [C₁₁H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 117 | [M - COOH - H₂O]⁺ | Loss of carboxyl group and water |

| 116 | [C₉H₈]⁺ | Loss of acetic acid via McLafferty rearrangement |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of benzyl (B1604629) structures |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 60 | [C₂H₄O₂]⁺ | Acetic acid fragment from McLafferty rearrangement |

| 45 | [COOH]⁺ | Carboxyl group fragment |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds. For this compound, the spectrum is dominated by features of the carboxylic acid and the phenyl-substituted alkene moieties.

The most distinctive feature of a carboxylic acid in an IR spectrum is the extremely broad O–H stretching vibration, which typically appears between 2500 and 3300 cm⁻¹. nih.gov This broadness is a result of strong hydrogen bonding, which forms a dimeric structure in the condensed phase. stackexchange.com The carbonyl (C=O) stretch of the carboxylic acid gives rise to a strong, sharp absorption. In saturated aliphatic acids, this band is found around 1710 cm⁻¹ for the hydrogen-bonded dimer. nih.gov Conjugation of the carbonyl group with a C=C double bond, as is possible in isomers of this compound, typically shifts this absorption to a lower wavenumber (1710-1680 cm⁻¹). spectroscopyonline.com

Other key absorptions include the C=C stretching of the alkene and the aromatic ring, and the C–O stretching of the carboxylic acid.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3300–2500 | O–H stretch | Carboxylic Acid | Broad, Strong |

| 3100–3000 | C–H stretch | Aromatic/Vinylic | Medium |

| 2960–2850 | C–H stretch | Aliphatic (CH₂) | Medium |

| 1730–1700 | C=O stretch | Carboxylic Acid | Strong |

| 1680–1640 | C=C stretch | Alkene | Medium-Weak |

| ~1600, ~1450 | C=C stretch | Aromatic Ring | Medium |

| 1320–1210 | C–O stretch | Carboxylic Acid | Strong |

| 960–900 | O–H bend (out-of-plane) | Carboxylic Acid | Broad, Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

In the ¹H NMR spectrum of (3E)-4-phenyl-3-pentenoic acid, the carboxylic acid proton is expected to appear as a broad singlet far downfield, typically around 12 ppm, due to deshielding and hydrogen bonding. nih.gov The protons on the phenyl group would resonate in the aromatic region (7.2-7.5 ppm). The vinyl proton at position 3 would appear as a triplet, and the methylene (B1212753) protons at position 2 would also be a triplet, coupled to the vinyl proton. The methyl protons at position 5 would be a singlet.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and appears in the 165–185 ppm region. nih.gov Carbons of the phenyl ring and the C=C double bond resonate in the 120–150 ppm range. The aliphatic methylene carbon would be found further upfield.

Table 3: Predicted ¹H NMR Chemical Shifts for (3E)-4-Phenyl-3-pentenoic Acid

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COOH | ~12.0 | broad singlet | - |

| Phenyl-H | 7.20–7.50 | multiplet | - |

| C3–H (vinyl) | ~5.8 | triplet | ~7.0 |

| C2–H₂ (methylene) | ~3.2 | triplet | ~7.0 |

| C5–H₃ (methyl) | ~2.1 | singlet | - |

Table 4: Predicted ¹³C NMR Chemical Shifts for (3E)-4-Phenyl-3-pentenoic Acid

| Carbon Position | Chemical Shift (δ, ppm) |

| C1 (C=O) | ~175 |

| C4 (quaternary phenyl) | ~142 |

| Phenyl-C | 126–129 |

| C3 (vinyl) | ~125 |

| C2 (methylene) | ~35 |

| C5 (methyl) | ~16 |

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide valuable information about the carbon skeleton.

Key expected signals include a strong band for the C=C double bond stretch (1600-1680 cm⁻¹) and characteristic phenyl ring vibrations, including the ring breathing mode around 1000 cm⁻¹. The C=O stretch of the carboxylic acid is also Raman active, typically appearing in the 1640-1680 cm⁻¹ region. Unlike in IR, the O-H stretch is generally a weak and less prominent feature in the Raman spectrum of carboxylic acids.

Table 5: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3060 | C–H stretch | Aromatic/Vinylic |

| ~2900 | C–H stretch | Aliphatic |

| 1665–1640 | C=O stretch | Carboxylic Acid |

| 1680–1600 | C=C stretch | Alkene / Aromatic Ring |

| ~1000 | Ring Breathing | Phenyl Group |

| ~895 | C–C stretch | Carbon Skeleton |

| ~680 | OCO bend | Carboxylic Acid |

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating, identifying, and quantifying components in a mixture. For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilane) column, is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of acid (e.g., formic acid or phosphoric acid) added to suppress the ionization of the carboxylic acid group. sielc.com Suppressing ionization ensures a consistent retention time and improves peak shape. Phenyl-based stationary phases can also be employed, offering alternative selectivity through π-π interactions between the stationary phase and the aromatic ring of the analyte. Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group provides strong chromophores.

Table 6: Typical HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) or Phenyl |

| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Column Temperature | 25–30 °C |

Computational and Theoretical Investigations of 4 Phenyl 3 Pentenoic Acid

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic nature of organic molecules. For a molecule like 4-Phenyl-3-pentenoic acid, these calculations can predict bond lengths, bond angles, and dihedral angles, defining its most stable conformation.

Studies on analogous compounds, such as cinnamic acid, have utilized DFT methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)) to determine optimized geometries and electronic characteristics. scielo.org.mxnih.gov For this compound, similar calculations would reveal the planarity of the phenyl ring and the carboxylic acid group, as well as the geometry around the carbon-carbon double bond.

A key aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and stability of a molecule; a smaller gap generally implies higher reactivity. nih.gov

Electronic properties such as electron density distribution, molecular electrostatic potential (MEP), and Mulliken atomic charges can also be calculated. rsisinternational.org The MEP map, for instance, would visualize the electron-rich and electron-poor regions of this compound, identifying the negatively charged carboxylic oxygen atoms as likely sites for electrophilic attack and the positively charged regions as susceptible to nucleophilic attack.

Illustrative Data Table of Calculated Electronic Properties for a Structurally Similar Compound (Cinnamic Acid)

| Computational Parameter | Typical Calculated Value | Significance |

| HOMO Energy | ~ -6.0 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Energy Gap | ~ 4.5 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~ 2.0 - 3.0 Debye | Measures the overall polarity of the molecule |

Note: These values are representative examples from DFT studies on cinnamic acid and are intended to illustrate the types of data generated from quantum chemical calculations. rsisinternational.org

Computational Modeling of Reaction Mechanisms

Computational modeling is a vital tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles that can be difficult to obtain experimentally. For this compound, theoretical studies could explore various potential reactions, such as those involving the carboxylic acid group, the carbon-carbon double bond, or the phenyl ring.

Common reactions for unsaturated carboxylic acids include electrophilic additions to the double bond and cycloaddition reactions. semanticscholar.orglibretexts.org Computational methods can model the step-by-step process of these reactions. For example, in an electrophilic addition, calculations can determine the structure and energy of the intermediate carbocation and the transition state leading to its formation. This allows for the prediction of reaction regioselectivity (e.g., Markovnikov vs. anti-Markovnikov addition). researchgate.net

Cycloaddition reactions, such as the Diels-Alder reaction where the double bond could act as a dienophile, can also be modeled. nih.govresearcher.life These theoretical studies can predict the activation energies for different reaction pathways and stereochemical outcomes, explaining why certain products are favored over others. nih.gov The calculations involve locating the transition state structure on the potential energy surface and calculating its energy relative to the reactants and products. nih.gov

Molecular Modeling for Ligand-Enzyme Interactions (excluding biological outcomes)

Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are essential for studying how a small molecule like this compound might interact with a protein, typically an enzyme, at the molecular level. These methods focus on the physical interactions within the enzyme's binding site, without assessing the subsequent biological or therapeutic effects.

Molecular Docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov For this compound, a docking study would involve placing the molecule into the active site of a target enzyme in various possible conformations and scoring them based on the strength of the intermolecular interactions. These interactions can include:

Hydrogen bonds: between the carboxylic acid group of the ligand and polar amino acid residues (e.g., serine, threonine, asparagine).

Hydrophobic interactions: between the phenyl ring of the ligand and nonpolar residues (e.g., leucine, valine, phenylalanine). mdpi.com

Pi-stacking: an interaction between the aromatic phenyl ring and the side chains of aromatic amino acids like phenylalanine, tyrosine, or tryptophan.

The results of a docking study are often presented as a binding affinity or docking score, which is an estimate of the binding energy. rsc.org

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-enzyme complex. mdpi.com Starting from a docked pose, an MD simulation models the movements of all atoms in the system over time, typically on the nanosecond to microsecond scale. This allows for the assessment of the stability of the binding pose and the flexibility of both the ligand and the protein. acs.org MD simulations can reveal how the enzyme's active site might change shape to accommodate the ligand (an "induced fit" model) and the role of water molecules in mediating the interaction. mdpi.com

For more detailed and accurate analysis, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. biomolmd.orgnih.govsci-hub.se In a QM/MM simulation, the ligand and the immediate interacting amino acid residues in the active site are treated with quantum mechanics, providing a more accurate description of electronic effects like polarization, while the rest of the protein and solvent are treated with the computationally less expensive molecular mechanics force fields. nih.gov This approach is particularly useful for understanding interactions that have a significant quantum mechanical character, such as those involving metal ions in an active site. nih.gov

Strategic Applications of 4 Phenyl 3 Pentenoic Acid As a Versatile Chemical Building Block

Precursor in the Synthesis of Complex Fine Chemicals

While detailed, publicly available research on the direct conversion of 4-Phenyl-3-pentenoic acid into specific, complex fine chemicals is limited, its structural motifs are indicative of its potential as a precursor in multi-step synthetic sequences. The presence of both a carboxylic acid and a styrenyl-type double bond allows for a wide range of chemical transformations. Carboxylic acids are foundational in the synthesis of numerous pharmaceuticals, agrochemicals, and fragrances. The phenyl group and the unsaturated carbon chain in this compound provide a scaffold that can be elaborated through various synthetic methodologies to construct intricate molecular architectures.

Role in Asymmetric Synthesis and Chiral Pool Diversification

The prochiral nature of the double bond in this compound makes it a prime candidate for asymmetric synthesis, a field of chemistry focused on the selective production of a single enantiomer of a chiral molecule. The ability to introduce chirality at specific positions is crucial in the development of pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect.

Access to Optically Active Lactones and Lactams

A significant application of unsaturated carboxylic acids lies in their conversion to optically active lactones and lactams, which are core structures in many natural products and biologically active compounds. Research has demonstrated that derivatives of this compound can be utilized in catalytic enantioselective reactions to produce chiral lactones.

For instance, a versatile method for the synthesis of enantiomerically enriched lactones has been developed using a copper-catalyzed radical oxyfunctionalization of alkenes. In this process, a related compound, 4-phenyl-4-pentenoic acid, undergoes an oxyazidation reaction in the presence of a chiral copper catalyst to yield the corresponding azidolactone with high enantioselectivity. This transformation highlights the potential of the phenyl-pentenoic acid scaffold in accessing chiral lactone building blocks containing tetrasubstituted stereogenic centers.

While direct examples of the synthesis of optically active lactams from this compound are not extensively documented in the reviewed literature, the general strategies for asymmetric lactam synthesis from unsaturated carboxylic acids suggest its potential in this area. Methodologies such as intramolecular aminocarbonylation or cyclization of amino acid derivatives derived from this compound could provide pathways to chiral piperidones and other lactam structures.

Utilization in Polymer and Material Science Research as an Intermediate

The application of this compound as a direct monomer or intermediate in polymer and material science is an area that remains largely unexplored in publicly accessible research. However, the structural components of the molecule suggest potential avenues for its use. The styrenic nature of the double bond could, in principle, allow it to participate in radical polymerization reactions, similar to styrene, to form polystyrene-based materials with pendant carboxylic acid groups. These carboxylic acid functionalities could then be used for post-polymerization modifications, influencing properties such as adhesion, solubility, and cross-linking capabilities.

Furthermore, aromatic carboxylic acids are known to be versatile building blocks for the design of coordination polymers and metal-organic frameworks (MOFs). While no specific studies involving this compound were identified, its structure is analogous to ligands that have been successfully employed in the hydrothermal synthesis of such materials. The combination of the phenyl ring and the carboxylic acid group could potentially lead to the formation of novel porous materials with interesting catalytic or gas storage properties.

Synthesis of Other Advanced Organic Molecules

Beyond the synthesis of lactones and its potential in polymer science, this compound serves as a starting point for the creation of a variety of other advanced organic molecules. Its functional groups can be manipulated to introduce new functionalities and build molecular complexity.

For example, the carboxylic acid can be converted to other functional groups like esters, amides, or acid chlorides, which can then undergo further reactions. The double bond can be subjected to a range of transformations, including hydrogenation, epoxidation, dihydroxylation, and cleavage reactions, to introduce new stereocenters and functional groups. These transformations open up possibilities for the synthesis of a diverse array of compounds, including substituted alkanoic acids, diols, and other polyfunctional molecules that can serve as intermediates in the synthesis of natural products or medicinally relevant compounds. While specific, named total syntheses employing this compound as a key starting material are not prominently featured in the reviewed literature, its potential as a versatile building block for the construction of complex organic scaffolds is clear from a retrosynthetic perspective.

Environmental and Green Chemistry Perspectives in Phenylpentenoic Acid Research

Biodegradation Pathways and Environmental Fate of Phenylpentenoic Acid Analogs

The environmental impact of synthetic compounds is significantly determined by their susceptibility to microbial degradation. For phenylpentenoic acid and its analogs, the primary mechanism of biodegradation involves the breakdown of the alkanoic acid side chain. Research into aromatic alkanoic acids has shown that the structural features of these molecules, particularly the branching of the alkyl side chain, play a crucial role in their environmental persistence.

Microbial degradation of the carboxyl side chain of these compounds typically proceeds through β-oxidation. nih.gov This metabolic process involves the sequential removal of two-carbon units from the fatty acid chain. For instance, in the degradation of n-butylphenylbutanoic acid (n-BPBA), the initial steps involve the removal of two carbons from the carboxyl side chain, indicative of β-oxidation. nih.gov Further transformation can lead to the formation of a diacid, which suggests that carboxylation of the alkyl side chain also occurs. nih.gov

However, the efficiency of these degradation pathways is highly dependent on the molecular structure. Studies have demonstrated that an increase in alkyl chain branching significantly reduces the rate of biotransformation. nih.gov For example, while the least branched n-BPBA isomer can be completely metabolized by certain microbial consortia, the more branched isomers (iso-, sec-, and tert-BPBA) are metabolized much more slowly, often only as far as their respective ethanoic acid counterparts. nih.gov This suggests that steric hindrance from the branched alkyl groups may impede the enzymatic activity required for β-oxidation.

The microbial communities involved in the degradation of these aromatic compounds are diverse and include species from genera such as Burkholderia, Pseudomonas, and Sphingomonas. nih.gov The catabolism of structurally related compounds like 3-phenylpropanoic acid has been shown to proceed through different pathways in some bacteria, such as an initial attack by a dioxygenase on the aromatic ring. mdpi.com This highlights that multiple degradation strategies can exist in the environment for this class of compounds.

The following table summarizes research findings on the biodegradation of phenylpentenoic acid analogs:

| Compound Class | Key Findings | Metabolic Pathway(s) | Impacting Factors | Reference(s) |

| Alkyl Branched Aromatic Alkanoic Acids | Increased alkyl branching reduces the rate of biotransformation. | β-oxidation of the carboxyl side chain; Carboxylation of the alkyl side chain. | Degree of alkyl side chain branching. | nih.gov |

| n-Butylphenylbutanoic acid (n-BPBA) | Complete metabolism observed in enrichment cultures. | β-oxidation, leading to the formation of n-butylphenylethanoic acid (n-BPEA) and a diacid. | Microbial consortium composition. | nih.gov |

| Branched BPBA Isomers (iso-, sec-, tert-) | Slower and incomplete transformation compared to n-BPBA. | Initial β-oxidation to corresponding ethanoic acids. | Steric hindrance from branched chains. | nih.gov |

| 3-Phenylpropanoic Acid | Mineralization by specific bacterial strains. | Dioxygenase attack on the aromatic ring, followed by meta-cleavage. | Specific enzymatic capabilities of microorganisms. | mdpi.com |

Development of Greener Synthetic Routes and Processes

In recent years, the principles of green chemistry have become increasingly important in the synthesis of organic compounds, aiming to reduce the use of hazardous substances and minimize environmental impact. While specific green synthetic routes for 4-Phenyl-3-pentenoic acid are not extensively detailed in current literature, the development of greener methodologies for the synthesis of carboxylic acids and other organic molecules provides a framework for future research.

The focus of green organic synthesis is on several key areas, including the use of environmentally benign solvents (such as water), the development of solvent-free reaction conditions, the use of non-hazardous catalysts, and the application of energy-efficient methods like microwave or ultrasound-assisted synthesis. nih.gov For example, a greener method for the preparation of phenolic esters has been developed that proceeds without any acidic or basic catalyst and under solvent-free conditions, relying on the optimization of temperature. jetir.org This approach minimizes waste and avoids the use of corrosive and environmentally damaging catalysts.

Another promising area is the use of biocatalysts or mild organic catalysts in synthesis. For instance, a highly efficient and green procedure for the synthesis of quinoxaline (B1680401) derivatives utilizes a catalytic amount of phthalic acid at room temperature in an ethanol-water mixture. sphinxsai.com This method offers advantages such as mild reaction conditions, good to excellent yields, and shorter reaction times.

Furthermore, the use of renewable feedstocks is a cornerstone of green chemistry. A notable example is the sustainable synthesis of adipic acid, an important industrial chemical, from biomass-derived γ-valerolactone (GVL) using carbon dioxide and hydrogen. acs.org This process demonstrates the potential for creating valuable chemicals from renewable resources, reducing reliance on fossil fuels.

These examples highlight the ongoing development of synthetic strategies that are more sustainable and environmentally friendly. The application of these principles to the synthesis of this compound could involve exploring solvent-free reactions, identifying mild and recyclable catalysts, or investigating biosynthetic pathways that could produce the target molecule or its precursors from renewable sources.

The table below outlines several green chemistry approaches and their potential applicability to the synthesis of phenylpentenoic acids.

| Green Chemistry Approach | Description | Potential Application to Phenylpentenoic Acid Synthesis | Reference(s) |

| Solvent-Free Reactions | Conducting reactions without a solvent, often at elevated temperatures. | Could be applied to condensation or coupling reactions in the synthesis pathway, reducing solvent waste. | jetir.org |

| Use of Benign Solvents | Replacing hazardous organic solvents with environmentally friendly alternatives like water or ethanol-water mixtures. | Could be used in various steps of the synthesis, improving the overall environmental profile of the process. | sphinxsai.com |

| Mild, Recyclable Catalysts | Employing non-toxic and reusable catalysts, such as organic acids or supported metal catalysts, to promote reactions under mild conditions. | Development of a specific catalyst for the key bond-forming steps in the synthesis of the phenylpentenoic acid backbone. | jetir.orgsphinxsai.com |

| Alternative Energy Sources | Utilizing methods like microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption. | Could potentially shorten reaction times and improve yields in the synthesis. | nih.gov |

| Use of Renewable Feedstocks | Synthesizing target molecules from biomass-derived starting materials instead of petrochemicals. | Investigating pathways to produce phenylpentenoic acid precursors from renewable sources like lignin (B12514952) or other aromatic bio-based molecules. | acs.org |

Future Research Directions and Emerging Opportunities

Advancements in Catalytic System Design for Selective Synthesis

The selective synthesis of 4-Phenyl-3-pentenoic acid and its derivatives is an area ripe for the application of modern catalytic systems. Future research will likely focus on the development of highly efficient and selective catalysts that can control the geometry of the double bond and introduce functionality with high precision.

One promising avenue is the use of palladium-catalyzed cross-coupling reactions . These methods have become a cornerstone of C-C bond formation. Future work could explore the coupling of appropriate vinyl halides with organometallic reagents to construct the carbon skeleton of this compound. The development of new phosphine (B1218219) ligands could allow for greater control over the stereoselectivity of the double bond, favoring either the (E) or (Z) isomer.

Another area of interest is the application of copper(I)/N-heterocyclic carbene (NHC) complexes . These have shown promise in the catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives. rsc.org Research could be directed towards developing chiral Cu-NHC catalysts for the asymmetric hydrogenation of the double bond in this compound, providing a direct route to chiral 4-phenylpentanoic acid.

Furthermore, chemo-enzymatic cascade reactions present a green and efficient approach. mdpi.com A potential strategy could involve a metal-catalyzed synthesis of a precursor, which is then fed into a biocatalytic system containing enzymes like carboxylic acid reductases and enoate reductases to produce functionalized and chiral derivatives of this compound. mdpi.com

| Catalytic System | Potential Application for this compound | Key Research Focus |

| Palladium-based catalysts | Stereoselective synthesis of (E) or (Z) isomers | Development of novel phosphine ligands |

| Copper(I)/NHC complexes | Asymmetric hydrogenation of the C=C double bond | Design of chiral NHC ligands |

| Chemo-enzymatic cascades | Green synthesis of chiral and functionalized derivatives | Biocompatible metal catalysts and enzyme discovery |

Discovery of Novel Chemical Transformations and Reactivity Patterns

The unique structural features of this compound, namely the carboxylic acid, the trisubstituted double bond, and the phenyl group, suggest a rich and largely unexplored reactivity. Future research is expected to uncover novel chemical transformations and reactivity patterns.

The presence of the α,β-unsaturated carbonyl moiety makes it a prime candidate for conjugate addition reactions . The development of enantioselective Michael additions of various nucleophiles would be a valuable tool for creating new stereocenters. Chiral lithium amides have been used as traceless auxiliaries for the direct enantioselective Michael addition of carboxylic acids to α,β-unsaturated esters, a strategy that could be adapted for derivatives of this compound. acs.org

Photocatalytic hydroacylation of the styrenyl-like double bond is another area of potential. This would allow for the direct addition of an acyl group across the double bond, leading to the formation of complex ketone derivatives. nih.gov The development of efficient photocatalytic systems for this transformation would be a significant advancement.

The formation of dienediolates from α,β-unsaturated carboxylic acids opens up possibilities for reactions with various electrophiles at either the α or γ position. researchgate.net Investigating the regioselectivity of these reactions for this compound could lead to the synthesis of a diverse range of functionalized products.

| Reaction Type | Potential Transformation of this compound | Expected Outcome |

| Conjugate Addition | Enantioselective Michael addition of nucleophiles | Formation of new stereocenters at the β-position |

| Photocatalytic Hydroacylation | Addition of acyl radicals across the C=C double bond | Synthesis of complex ketone derivatives |

| Dienediolate Chemistry | Reaction with electrophiles at the α or γ position | Access to a variety of functionalized products |

Enhanced Stereoselective Synthesis Strategies

The creation of chiral molecules is a central theme in modern organic chemistry, and the development of stereoselective synthesis strategies for this compound and its derivatives is a key area for future research.

Asymmetric hydrogenation of the trisubstituted double bond is a direct approach to obtaining chiral 4-phenylpentanoic acid. While challenging, the use of catalysts like BINAP-ruthenium(II) complexes has been successful for the asymmetric hydrogenation of other unsaturated carboxylic acids and could be optimized for this specific substrate. acs.org The sense and degree of enantioselectivity can be highly dependent on the substrate structure and reaction conditions, indicating that a thorough investigation is warranted. pnas.org

Copper hydride (CuH)-catalyzed asymmetric reduction offers a pathway to β-chiral aldehydes from α,β-unsaturated carboxylic acids. organic-chemistry.org Applying this methodology to this compound could yield enantioenriched aldehydes that are versatile intermediates for further synthesis. This method has shown broad functional group tolerance and high levels of enantioselectivity. organic-chemistry.org

Chemo-enzymatic methods provide a powerful alternative for accessing chiral molecules. researchgate.netpharmasalmanac.com Lipases, for example, can be used for the kinetic resolution of racemic mixtures of this compound esters or for the desymmetrization of prochiral derivatives. pharmasalmanac.com The discovery and engineering of new enzymes could lead to highly efficient and selective processes.

| Strategy | Approach for this compound | Potential Chiral Product |

| Asymmetric Hydrogenation | Use of chiral transition metal catalysts (e.g., Ru, Rh, Ir) | Enantiomerically enriched 4-phenylpentanoic acid |

| CuH-Catalyzed Asymmetric Reduction | Enantioselective reduction of the carboxylic acid | β-chiral aldehydes |

| Chemo-enzymatic Synthesis | Kinetic resolution or desymmetrization using enzymes | Enantiomerically pure acid, ester, or alcohol derivatives |

Integration with High-Throughput and Automation Technologies

The future of chemical research is increasingly intertwined with high-throughput experimentation and automation. These technologies have the potential to dramatically accelerate the discovery and optimization of synthetic routes to this compound and the exploration of its properties.

High-throughput screening (HTS) of catalysts will be instrumental in identifying optimal reaction conditions for the synthesis of this compound. nih.govsigmaaldrich.com Robotic platforms can be used to rapidly screen large libraries of ligands and catalysts for desired properties such as high yield and stereoselectivity. chemcatbio.orgnih.gov This approach can significantly reduce the time and resources required for catalyst development. chemcatbio.org

Automated synthesis platforms are becoming increasingly sophisticated and can be programmed to perform multi-step synthetic sequences with minimal human intervention. chemrxiv.orgresearchgate.netucla.edu An automated "assembly-line" approach could be developed for the iterative synthesis of derivatives of this compound, allowing for the rapid generation of a library of compounds for biological screening. chemrxiv.org

The integration of artificial intelligence (AI) and machine learning with these automated systems will further enhance the research process. nso-journal.orgrsc.org AI algorithms can analyze the large datasets generated from HTS to predict the performance of new catalysts and to propose novel synthetic routes. rsc.org This data-driven approach will be crucial for navigating the complex parameter space of chemical reactions and for the intelligent design of new synthetic methodologies. nso-journal.org

| Technology | Application to this compound Research | Expected Impact |

| High-Throughput Screening (HTS) | Rapid discovery of optimal catalysts and reaction conditions | Accelerated development of efficient synthetic routes |

| Automated Synthesis | Programmed synthesis of a library of derivatives | Increased productivity and access to novel compounds |

| Artificial Intelligence (AI) | Predictive modeling of catalyst performance and reaction outcomes | More efficient and targeted research strategies |

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for 4-Phenyl-3-pentenoic acid?

- Methodological Answer : A common approach involves the Horner-Wadsworth-Emmons reaction, using ethyl 4-phenyl-3-pentenoate as a precursor. Key steps include:

Starting Materials : Ethyl diethylphosphonoacetate and 4-phenylbutanal.

Catalysis : Sodium hydride (NaH) in anhydrous THF under inert atmosphere.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

- Optimization : Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts. Confirm purity using HPLC (>95% purity threshold) .

Q. How can researchers characterize this compound using spectroscopic techniques?